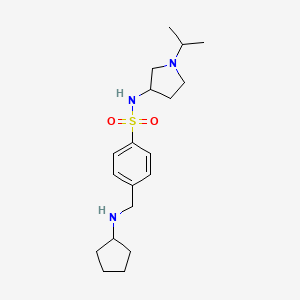
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6-chloro-4-methyl- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its unique chemical structure, which includes a benzopyran ring system with a chlorine atom at the 6th position and a methyl group at the 4th position. It has various applications in scientific research and industry due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- can be achieved through several methods. One common approach involves the reaction of 6-chloro-4-methylcoumarin with appropriate reagents under controlled conditions. For instance, a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis has been reported . This method allows for the selective synthesis of 2H-1-benzopyran-2-one derivatives by adjusting parameters such as solvent, water content, and temperature.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: Chlorine and methyl groups can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-chloro-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for studying enzyme activities and interactions with biological molecules.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the chlorine atom at the 6th position.
2H-1-Benzopyran-2-one, 6-chloro-7-hydroxy-4-(methoxymethyl-): Contains additional functional groups that modify its properties.
Uniqueness
2H-1-Benzopyran-2-one, 6-chloro-4-methyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications compared to its analogs.
Properties
CAS No. |
24145-78-6 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
6-chloro-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 |
InChI Key |
QCRDBIMUDSBUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)

![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


